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Introduction
Niosomes, non-ionic surfactant-based vesicles, have emerged as a promising drug delivery

system due to their ability to encapsulate both hydrophilic and lipophilic drugs, enhancing their

stability and bioavailability. Span 60 (sorbitan monostearate), a biocompatible and non-

immunogenic surfactant, is a popular choice for niosome formulation. A critical parameter in the

development of niosomal drug formulations is the entrapment efficiency (EE), which quantifies

the percentage of the drug successfully encapsulated within the niosomes. Accurate

determination of EE is essential for optimizing formulations and ensuring consistent product

quality and therapeutic efficacy.

These application notes provide detailed protocols for the three most common methods used to

determine the entrapment efficiency of Span 60 niosomes: ultracentrifugation, dialysis, and gel

filtration chromatography.

Principle of Entrapment Efficiency Determination
The fundamental principle behind measuring entrapment efficiency involves the separation of

the niosomal formulation, containing the entrapped drug, from the aqueous medium containing

the unentrapped ("free") drug. Once separated, the amount of drug in either or both fractions is

quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-

Performance Liquid Chromatography (HPLC).
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The entrapment efficiency is then calculated using the following formula:

Entrapment Efficiency (%) = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x

100

Alternatively, if the niosomes are lysed and the entrapped drug is measured directly:

Entrapment Efficiency (%) = (Amount of Entrapped Drug / Total Drug Amount) x 100

Experimental Workflow
The general experimental workflow for determining the entrapment efficiency of niosomes is

depicted below. This process involves the initial preparation of the drug-loaded niosomes,

followed by the crucial step of separating the unentrapped drug from the vesicles, and

concluding with the quantification of the drug in the appropriate fraction(s).
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Fig. 1: Experimental workflow for determining niosome entrapment efficiency.

Experimental Protocols
Below are detailed protocols for the three primary methods for determining the entrapment

efficiency of Span 60 niosomes.

Protocol 1: Ultracentrifugation Method
This method separates niosomes from the aqueous dispersion based on their density. The

larger and denser niosomes form a pellet upon centrifugation, leaving the unentrapped drug in
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the supernatant.

Materials:

Niosomal dispersion

Cooling ultracentrifuge

Centrifuge tubes

Phosphate Buffered Saline (PBS) or other suitable buffer

Reagents for lysing niosomes (e.g., Triton X-100, methanol, or propanol)

UV-Vis Spectrophotometer or HPLC system

Procedure:

Transfer a known volume (e.g., 1-5 mL) of the niosomal dispersion into an ultracentrifuge

tube.

Centrifuge the dispersion at a high speed, typically ranging from 15,000 to 25,000 rpm, for

30 to 60 minutes at 4°C.[1][2][3] The precise speed and duration may need to be optimized

based on the size and stability of the niosomes.

Carefully collect the supernatant containing the unentrapped drug.

To determine the amount of entrapped drug, wash the pellet by resuspending it in fresh

buffer (e.g., PBS) and centrifuging again under the same conditions. This step removes any

residual unentrapped drug.

After the final wash, lyse the niosome pellet by adding a suitable solvent or surfactant (e.g.,

50% 2-propanol or 1% Triton X-100) to disrupt the vesicular structure and release the

entrapped drug.[4]

Quantify the drug concentration in the supernatant (free drug) and/or the lysed pellet

(entrapped drug) using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at

the drug's λmax or HPLC).
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Calculate the entrapment efficiency using the appropriate formula.

Protocol 2: Dialysis Method
This method separates the unentrapped drug from the niosomal dispersion based on molecular

weight differences. The niosomes, being large, are retained within a dialysis membrane, while

the smaller, free drug molecules diffuse out into a larger volume of buffer.

Materials:

Niosomal dispersion

Dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 12-14 kDa

Dialysis clamps

Large beaker

Magnetic stirrer and stir bar

Phosphate Buffered Saline (PBS, pH 7.4) or other suitable buffer

UV-Vis Spectrophotometer or HPLC system

Procedure:

Pre-soak the dialysis tubing in the dialysis buffer as per the manufacturer's instructions.

Pipette a known volume (e.g., 1-3 mL) of the niosomal dispersion into the dialysis bag and

securely seal both ends with clamps.[5]

Immerse the sealed dialysis bag in a beaker containing a known, large volume of buffer (e.g.,

200-500 mL) to ensure sink conditions.[5]

Place the beaker on a magnetic stirrer and stir at a constant, gentle speed at a controlled

temperature (e.g., 37°C or room temperature).[5]

Allow the dialysis to proceed for a sufficient duration (typically 2-4 hours) to ensure complete

removal of the unentrapped drug. The dialysis time should be optimized to avoid significant
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leakage of the entrapped drug.

At predetermined time intervals, withdraw aliquots from the external buffer and replace with

an equal volume of fresh buffer to maintain sink conditions.

Quantify the drug concentration in the aliquots taken from the external buffer. The total

amount of free drug is the cumulative amount in the dialysate.

Alternatively, after dialysis, the niosomal dispersion remaining in the dialysis bag can be

collected, lysed, and the entrapped drug quantified.

Calculate the entrapment efficiency.

Protocol 3: Gel Filtration Chromatography Method
This size-exclusion chromatography method separates the large niosomes from the smaller,

free drug molecules. The niosomes will elute first from the column, while the free drug is

retained in the pores of the gel beads and elutes later.

Materials:

Niosomal dispersion

Glass column

Sephadex G-50 or Sephadex G-75 gel

Phosphate Buffered Saline (PBS) or other suitable elution buffer

Fraction collector (optional)

UV-Vis Spectrophotometer or HPLC system

Procedure:

Prepare the Sephadex gel by swelling it in the elution buffer for the recommended time (e.g.,

at least 3 hours at room temperature or by autoclaving for 15 minutes).
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Pack the column with the swollen gel to the desired bed height, ensuring a uniform and

bubble-free packing.

Equilibrate the column by passing several column volumes of the elution buffer through it.

Carefully load a small, known volume of the niosomal dispersion onto the top of the gel bed.

The sample volume should ideally be between 1-5% of the total column volume for optimal

separation.

Begin the elution with the buffer and collect fractions of a fixed volume.

The niosomes, being larger, will pass through the column in the void volume and elute first.

The smaller, unentrapped drug molecules will enter the pores of the gel and elute later.

Identify the fractions containing the niosomes (often appearing as a turbid or opalescent

band) and the fractions containing the free drug.

Pool the niosome-containing fractions, lyse the vesicles, and quantify the entrapped drug.

Alternatively, pool the fractions containing the free drug and quantify its amount.

Calculate the entrapment efficiency.

Data Presentation
The entrapment efficiency of Span 60 niosomes is influenced by several formulation variables,

including the type of drug encapsulated and the molar ratio of surfactant to cholesterol. The

following tables summarize quantitative data from various studies.

Table 1: Entrapment Efficiency of Various Drugs in Span 60 Niosomes
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Drug Drug Type
Surfactant:Ch
olesterol Ratio

Entrapment
Efficiency (%)

Reference

Gliclazide Lipophilic 1:1 86.10 ± 5.67

Candesartan Lipophilic Not Specified 76.6

Baclofen Hydrophilic Not Specified 88.44 ± 0.28

Zidovudine Hydrophilic 3:1 81.4 [6]

Gallic Acid Hydrophilic 1:1 75 ± 2 [1]

Mitoxantrone Amphiphilic Not Specified 60 ± 5 [7]

Ketoprofen Lipophilic Not Specified 62 ± 5 [7]

Table 2: Effect of Surfactant:Cholesterol Molar Ratio on Entrapment Efficiency of Drugs in Span

60 Niosomes

Drug
Surfactant:Cholest
erol Ratio

Entrapment
Efficiency (%)

Reference

Zidovudine 1:1 62.9 [6]

2:1 73.9 [6]

3:1 81.4 [6]

Meloxicam 1:0.5 ~75 [1]

1:0.75 ~80 [1]

1:1 ~85 [1]

Gliclazide 1:0.5 67.86 ± 4.32 [5]

1:0.75 75.24 ± 3.87 [5]

1:1 86.10 ± 5.67 [5]
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The relationship between key formulation components and their impact on entrapment

efficiency can be visualized. The choice of surfactant and the ratio of cholesterol are critical

determinants of the vesicle's properties, which in turn affect how effectively a drug is

encapsulated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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